
N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea, also known as DMU-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMU-212 belongs to a class of compounds called ureas, which are known for their diverse biological activities.
Applications De Recherche Scientifique
DNA-Binding and Cytotoxic Activities
Research on N-alkylanilinoquinazoline derivatives, including compounds with urea functional groups, has demonstrated their significant interaction with DNA, suggesting their utility in studying DNA-binding mechanisms and potential applications in developing therapeutic agents targeting DNA interactions. These compounds exhibit cytotoxic activities and are potential DNA intercalating agents, indicating their relevance in cancer research and therapy development (Garofalo et al., 2010).
Enzymatic Transformation Studies
The transformation of urea derivatives by enzymes, such as laccase from the white rot fungus Trametes versicolor, underscores the potential of these compounds in environmental and biochemical studies, specifically in understanding enzymatic reactions and their applications in bioremediation and enzymatic synthesis (Jolivalt et al., 1999).
Antimicrobial and Antifungal Properties
Urea derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain derivatives, especially those containing the morpholine moiety, have shown potent antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the potential of urea derivatives in developing new antimicrobial and antifungal agents (Zheng et al., 2010).
Corrosion Inhibition
Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic conditions. Their ability to form a protective layer on the metal surface through adsorption points to their applicability in corrosion prevention and material science research (Mistry et al., 2011).
Molecular Synthesis and Structural Analysis
The synthesis and structural analysis of silatranes possessing urea functionality highlight the versatility and utility of urea derivatives in organometallic chemistry and materials science. These compounds, characterized by their unique structures and properties, are of interest for further exploration in the synthesis of novel materials and chemical sensors (Puri et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea involves the reaction of 4-morpholin-4-yl-2-phenylquinoline-6-carboxylic acid with 2,4-dimethoxyaniline to form the corresponding amide, which is then reacted with N,N'-diisopropylcarbodiimide and N-methylmorpholine to form the desired urea product.", "Starting Materials": [ "4-morpholin-4-yl-2-phenylquinoline-6-carboxylic acid", "2,4-dimethoxyaniline", "N,N'-diisopropylcarbodiimide", "N-methylmorpholine" ], "Reaction": [ "Step 1: 4-morpholin-4-yl-2-phenylquinoline-6-carboxylic acid is reacted with 2,4-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then reacted with N,N'-diisopropylcarbodiimide (DIC) and N-methylmorpholine (NMM) in anhydrous dichloromethane to form the desired urea product, N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea.", "Step 3: The product is purified by column chromatography using a suitable solvent system such as ethyl acetate/hexanes to obtain the pure compound." ] } | |
Numéro CAS |
1226427-84-4 |
Nom du produit |
N-(2,4-dimethoxyphenyl)-N'-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea |
Formule moléculaire |
C24H20N4O4S |
Poids moléculaire |
460.51 |
Nom IUPAC |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O4S/c1-3-31-18-9-5-7-16(13-18)22-25-20(32-26-22)14-27-19-10-11-33-21(19)23(29)28(24(27)30)17-8-4-6-15(2)12-17/h4-13H,3,14H2,1-2H3 |
Clé InChI |
QHLRXDMYQROLCY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC(=C5)C)SC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



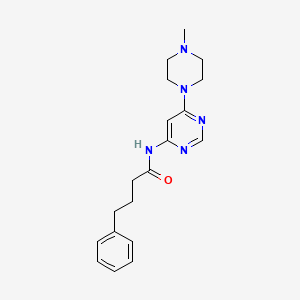
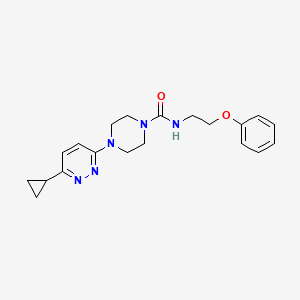
![4-Chloro-5-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1,2-thiazol-3-one](/img/structure/B2959923.png)
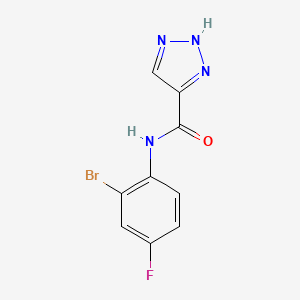

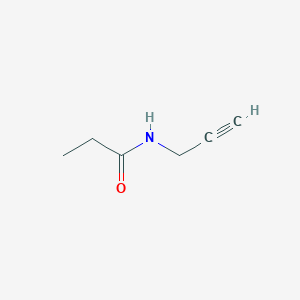
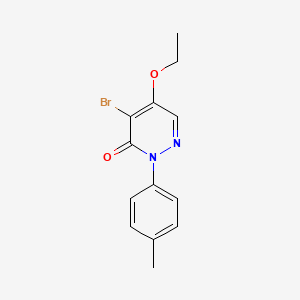

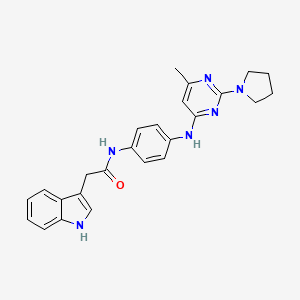
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2959933.png)
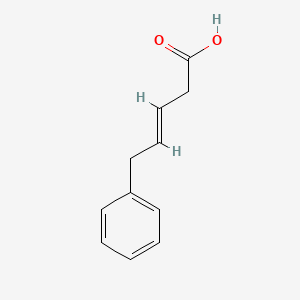
![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2959935.png)
![3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2959940.png)
![2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2959942.png)